molecular formula C10H12N4OS B14075249 Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- CAS No. 65749-77-1

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-

Cat. No.: B14075249
CAS No.: 65749-77-1
M. Wt: 236.30 g/mol
InChI Key: OJIJIWIHMFPXOR-UHFFFAOYSA-N
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Description

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is a hydrazone-functionalized propanamide derivative characterized by a thiosemicarbazide moiety (aminothioxomethyl group) and an N-phenyl substitution.

Properties

CAS No.

65749-77-1

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-(carbamothioylhydrazinylidene)-N-phenylpropanamide

InChI

InChI=1S/C10H12N4OS/c1-7(13-14-10(11)16)9(15)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H3,11,14,16)

InChI Key

OJIJIWIHMFPXOR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- typically involves the reaction of N-phenylpropanamide with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazono group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

  • Hydrazono-Thiosemicarbazide Motif: The compound shares structural similarity with Acetamide, N-[4-[[(aminothioxomethyl)hydrazono]methyl]-2-thiazolyl]-N-phenyl- (CAS 93003-68-0), which features a thiosemicarbazone group linked to a thiazole ring . The propanamide backbone in the target compound differentiates it from this acetamide-based analogue.
  • N-Aryl Substitution: Unlike copper(II) complexes described in , where hydrazono-propanamide ligands include quaternary ammonium groups (e.g., H2L1 and H2L2), the target compound lacks charged substituents but retains the N-phenyl group, which is critical for π-π stacking interactions in DNA binding .
Table 1: Structural Comparison
Compound Name Molecular Formula Key Functional Groups Notable Features Reference
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- C₁₀H₁₃N₅OS Propanamide, hydrazono-thiosemicarbazide N-phenyl, neutral backbone Inferred
Acetamide, N-[4-[[(aminothioxomethyl)hydrazono]methyl]-2-thiazolyl]-N-phenyl- C₁₂H₁₄N₂O₃S Thiazole, thiosemicarbazone Heterocyclic ring, acetamide core
H2L1 (Copper(II) ligand) C₂₄H₃₂ClN₃O₆ Propanamide, ammonium group, hydrazono DNA-binding, charged substituents

Reactivity Profile

  • Sulfonation and Thioate Formation: Like compound 16a (N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide), the target compound’s hydrazono group may undergo sulfonation or react with thiols to yield sulfones or thioates, respectively .
  • Oxidative Stability: The aminothioxomethyl group may exhibit redox activity, similar to ergothioneine biosynthesis intermediates (), though this requires further validation .

Physical and Chemical Properties

Melting Points and Solubility

  • While direct data for the target compound are unavailable, structurally related hydrazonoyl chlorides (e.g., compound 14n) exhibit high melting points (235–237 °C) due to strong intermolecular hydrogen bonding and aromatic stacking . The N-phenyl group likely enhances thermal stability compared to aliphatic analogues.
  • Solubility in polar aprotic solvents (e.g., DMF, ethanol) is inferred from crystallization methods described for sulfones () and hydroxamic acids () .

DNA Interaction

  • Groove Binding: Copper(II) complexes of hydrazono-propanamide ligands () bind DNA via the major groove, a property likely shared by the target compound due to its planar hydrazono-thiosemicarbazide moiety .

Antimicrobial Potential

  • Benzothiazole derivatives with hydrazono groups () demonstrate antibacterial and antifungal activity, implying that the thiosemicarbazide group in the target compound may confer similar bioactivity .

Key Differentiators and Limitations

  • Lack of Charged Groups : Unlike quaternary ammonium-containing analogues (), the neutral N-phenyl group may reduce solubility in aqueous media, limiting bioavailability .

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